Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate
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Overview
Description
Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing the thiophene nucleus are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide for sulfurization and α,β-acetylenic esters for condensation reactions . Major products formed from these reactions include aminothiophene derivatives and 3-hydroxy-2-thiophene carboxylic derivatives .
Scientific Research Applications
Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate has numerous applications in scientific research. In chemistry, it is used as a reagent for the trifluoromethylation of alkyl halides and perfluoroalkylations of aryl iodides and bromides . In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, these compounds are used as corrosion inhibitors and in the fabrication of organic semiconductors .
Mechanism of Action
The mechanism of action of Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate involves its interaction with molecular targets and pathways. It acts as a useful reagent for the trifluoromethylation of alkyl halides, which is a key step in the synthesis of various pharmaceuticals and agrochemicals . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is known for its anti-inflammatory properties, while articaine is used as a dental anesthetic . The unique aspect of this compound lies in its ability to undergo trifluoromethylation and perfluoroalkylation reactions, which are not commonly observed in other thiophene derivatives .
Similar Compounds
- Suprofen
- Articaine
- Tipepidine
- Tiquizium Bromides
- Timepidium Bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole Nitrate
- Benocyclidine
Properties
CAS No. |
184949-68-6 |
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Molecular Formula |
C7H6F2O2S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
methyl 2,2-difluoro-2-thiophen-2-ylsulfanylacetate |
InChI |
InChI=1S/C7H6F2O2S2/c1-11-6(10)7(8,9)13-5-3-2-4-12-5/h2-4H,1H3 |
InChI Key |
BFDJEUSNAQDVHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(F)(F)SC1=CC=CS1 |
Origin of Product |
United States |
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